A Senior Application Scientist's Field Guide to a Premier Alkynylation Reagent
A Senior Application Scientist's Field Guide to a Premier Alkynylation Reagent
An In-Depth Technical Guide to 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one, commonly known as TIPS-EBX. We will delve into its core structure, elucidate the rationale behind its synthesis and stability, and explore its multifaceted applications as a superior electrophilic alkynylation reagent in modern organic chemistry and pharmaceutical development.
Introduction: The Rise of a Hypervalent Iodine Powerhouse
In the landscape of synthetic organic chemistry, hypervalent iodine reagents have transitioned from being mere curiosities to indispensable tools for complex molecular construction.[1] Among these, the cyclic benziodoxolone scaffold has conferred enhanced stability and unique reactivity, leading to the development of highly effective atom-transfer reagents.[1][2]
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) has emerged as arguably the most versatile and widely applied reagent for electrophilic alkynylation.[1][3][4] It provides a robust solution for the introduction of an alkyne functional group—a cornerstone moiety in pharmaceuticals, functional materials, and chemical biology.[5] This reagent's design ingeniously combines the stability of the cyclic hypervalent iodine framework with the steric and solubilizing benefits of the triisopropylsilyl (TIPS) protecting group, making it a preferred choice over traditional alkynyliodonium salts.[6]
Molecular Architecture and Intrinsic Properties
The efficacy of TIPS-EBX is a direct consequence of its unique molecular structure. The molecule, with the empirical formula C₁₈H₂₅IO₂Si and a molecular weight of approximately 428.38 g/mol , is a crystalline solid. Its structure is composed of three critical components:
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The 1,2-Benziodoxol-3(1H)-one Core: This cyclic hypervalent iodine(III) structure is the engine of the reagent's reactivity. The inherent weakness of the hypervalent iodine-carbon bond facilitates the transfer of the ethynyl group.[1] Crucially, the cyclic nature imparts significantly greater thermal stability compared to acyclic analogues, a critical factor for laboratory safety and reagent shelf-life.
-
The (Triisopropylsilyl)ethynyl Group: This is the "payload" of the reagent. The terminal alkyne is activated for electrophilic transfer.
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The Triisopropylsilyl (TIPS) Group: This bulky silyl group is not merely a placeholder. It provides steric shielding, which enhances the reagent's stability and prevents unwanted side reactions.[7][8] Furthermore, it greatly improves solubility in common organic solvents, facilitating smoother and more efficient reactions.[7]
Diagram: Chemical Structure of TIPS-EBX
Caption: Molecular structure of TIPS-EBX.
Table 1: Physicochemical Properties of TIPS-EBX
| Property | Value | Reference(s) |
| CAS Number | 181934-30-5 | |
| Molecular Formula | C₁₈H₂₅IO₂Si | [8][9] |
| Molecular Weight | 428.38 g/mol | |
| Appearance | Crystals / Solid | |
| Purity | ≥98.0% | |
| Primary Function | Electrophilic Alkynylation | [1][8] |
| Key Functional Groups | Iodo, Ethynylsilane | |
| Decomposition Temp. | ~170 °C | [7] |
Synthesis: From Scalability to Safety
The widespread adoption of TIPS-EBX necessitated the development of a practical and scalable synthesis. While first reported by Zhdankin and co-workers on a small scale, later procedural advancements have made it readily accessible.[6]
A significant breakthrough was the development of a one-pot synthesis, which offers high purity and is more amenable to large-scale production.[3][4] This procedure is crucial for ensuring the reagent's quality, as impurities, particularly tosylate salts, have been shown to reduce its thermal stability.[1][3] Process safety assessments have confirmed that highly pure TIPS-EBX exhibits good thermal stability and no shock sensitivity, making it a safe reagent when handled with standard laboratory precautions.[3]
Diagram: One-Pot Synthesis Workflow
Caption: High-level workflow for the one-pot synthesis of TIPS-EBX.
Protocol: Scalable One-Pot Synthesis of TIPS-EBX
The following protocol is adapted from established, optimized procedures for synthesizing TIPS-EBX on a multi-gram scale.[4][10]
-
Reaction Setup: To a suitable reaction vessel, add 2-iodoxybenzoic acid and m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as acetonitrile.
-
Initial Stirring: Stir the suspension at room temperature for approximately 1.5 hours.
-
Addition of Alkyne: Add (triisopropylsilyl)acetylene dropwise to the mixture over a period of 5-10 minutes.
-
Heating: Heat the reaction mixture to 55 °C and maintain stirring for 24 hours. The mixture will typically become a pale-yellow solution.
-
Cooling and Quenching: Allow the solution to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Note: Gas evolution (bubbling) will occur.
-
Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization (e.g., from acetonitrile) to yield pure TIPS-EBX.
Mechanism of Action: The Power of Electrophilic Alkynylation
TIPS-EBX functions as a powerful electrophilic alkyne-transfer reagent. It engages a wide range of nucleophiles in reactions that are often catalyzed by transition metals (especially gold) or proceed under metal-free conditions.[2][6][11]
The reactivity stems from the hypervalent iodine center, which polarizes the adjacent alkyne, rendering the β-carbon susceptible to nucleophilic attack. The precise mechanism can vary. For instance, in the alkynylation of thiols, combined experimental and computational studies have revealed two competing pathways: a concerted α-addition and a pathway involving β-addition followed by a 1,2-shift.[12] The operative mechanism can depend on the electronic nature of the substituents on the alkyne.[12] This nuanced reactivity allows for fine-tuning of reaction conditions to achieve desired outcomes.
Applications in Synthesis and Drug Development
The utility of TIPS-EBX is vast, spanning numerous transformations critical to the synthesis of complex molecules.[4][7] Its role in drug development is primarily as a key reagent that enables the construction of complex pharmaceutical intermediates.[13][] The alkyne group is a versatile functional handle for further elaboration, including "click" chemistry, and is a common feature in biologically active compounds.
Diagram: Key Application Areas of TIPS-EBX
Caption: Logical flow of TIPS-EBX from reagent to key synthetic transformations.
Key Synthetic Transformations:
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Gold-Catalyzed C-H Alkynylation: This is a hallmark application. TIPS-EBX is uniquely effective in the direct, gold-catalyzed alkynylation of electron-rich (hetero)arenes like indoles, pyrroles, and thiophenes, providing a powerful alternative to traditional Sonogashira couplings.[6][10][15]
-
Alkynylation of Heteroatom and Carbon Nucleophiles: The reagent reacts cleanly with a broad range of nucleophiles. This includes the efficient synthesis of thioalkynes from thiols and ynamides from sulfonamides.[11][12][16] It is also highly effective for the ethynylation of stabilized carbon nucleophiles like β-keto esters and β-cyano esters.[6]
-
Palladium-Catalyzed Reactions: In conjunction with palladium catalysts, TIPS-EBX enables advanced transformations such as the intramolecular oxyalkynylation and aminoalkynylation of alkenes.[1][4]
-
Photoredox and Radical Chemistry: More recently, TIPS-EBX has been employed in photoredox catalysis for reactions like the room-temperature decarboxylative alkynylation of carboxylic acids, further expanding its synthetic utility.[11]
Case Study Protocol: Gold-Catalyzed Alkynylation of Indole
This protocol demonstrates a typical application of TIPS-EBX in C-H functionalization.[6]
-
Reagents & Setup: In a flask under air, dissolve indole (1.0 equiv) and gold(I) chloride (AuCl, 0.01 equiv) in diethyl ether (Et₂O).
-
Addition of TIPS-EBX: To the stirred solution, add TIPS-EBX (1.2 equiv).
-
Reaction: Seal the flask and stir the mixture at room temperature for 36 hours.
-
Workup: Dilute the reaction mixture with additional Et₂O. Wash the organic layer twice with 0.1 M aqueous NaOH.
-
Extraction & Isolation: Combine the aqueous layers and back-extract with Et₂O. Combine all organic layers, wash with saturated brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield 3-[(triisopropylsilyl)ethynyl]-1H-indole.
Table 2: Representative Product Characterization Data Data for 3-[(Triisopropylsilyl)ethynyl]-1H-indole synthesized via the protocol above.[6]
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 8.11 (br s, 1H, NH), 7.79 (m, 1H, ArH), 7.40 (d, J=2.7 Hz, 1H, ArH), 7.36 (m, 1H, ArH), 7.26 (m, 2H, ArH), 1.22 (m, 21H, TIPS) |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 135.1, 128.9, 128.3, 123.1, 120.8, 120.1, 111.4, 100.4, 99.3, 92.19, 18.8, 11.5 |
| HRMS (ESI), m/z [M+H]⁺ | Calculated for C₁₉H₂₈NSi: 298.1991; Found: 298.2001 |
Conclusion
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is a cornerstone reagent in modern synthetic chemistry. Its rational design provides a unique combination of stability, solubility, and potent electrophilic alkynylation activity. For researchers in both academic and industrial settings, particularly those engaged in drug discovery and materials science, TIPS-EBX offers a reliable and versatile method for introducing the invaluable alkyne functional group. Its proven efficacy in a wide array of transformations, from C-H functionalization to photoredox catalysis, solidifies its status as an indispensable tool for molecular innovation.
References
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Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Synthesis, 44(08), 1155–1158. [Link]
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Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. Organic Process Research & Development, 24(1), 97–103. [Link]
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Bismillah, A. N., et al. (2020). Unconventional Reactivity of Ethynylbenziodoxolone (EBX) Reagents and Thiols: Scope and Mechanism. Chemistry – A European Journal, 26(11), 2386–2394. [Link]
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Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]
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Le Vaillant, F., et al. (2020). One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment and Impact of Impurities on Product Stability. ACS Publications. [Link]
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Zhdankin, V. V. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(11), 3249. [Link]
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Itoh, A., et al. (2019). Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. Organic Chemistry Portal. [Link]
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Brand, J. P., & Waser, J. (2012). Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1 lambda(3),2-benziodoxol-3(1H)-one and Alkynylation of Indoles, Thiophenes, and Anilines. Infoscience. [Link]
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Frei, R., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 18(15), 3658–3661. [Link]
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Waser, J. (2017). Benziodoxol(on)e Reagents as Tools in Organic Synthesis: The Background behind the Discovery at the Laboratory of Catalysis and. CHIMIA International Journal for Chemistry, 71(4), 205-210. [Link]
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Ochiai, M., Masaki, Y., & Shiro, M. (1996). Synthesis and structure of 1-alkynyl-1,2-benziodoxol-3(1H)-ones. The Journal of Organic Chemistry, 61(21), 7432-7435. [Link]
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